REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.Cl[CH2:14][CH2:15][N:16]1[CH:20]=[CH:19][C:18]([C:21]([O:23]C)=[O:22])=[C:17]1[CH2:25][C:26]([O:28]C)=[O:27].[OH-].[Na+].Cl>O1CCCC1.O>[CH:25]1([C:26]([OH:28])=[O:27])[CH2:14][CH2:15][N:16]2[CH:20]=[CH:19][C:18]([C:21]([OH:23])=[O:22])=[C:17]12 |f:3.4|
|
Name
|
|
Quantity
|
295.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
109.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
methyl N-(2-chloroethyl)-3-methoxycarbonyl-2-pyrroleacetate
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
ClCCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
freshly distilled
|
Type
|
CUSTOM
|
Details
|
The resulting solution was transferred to an addition funnel
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained in the range of 23°-27° C
|
Type
|
DISTILLATION
|
Details
|
The solvents were stripped by atmospheric distillation to a pot temperature of 75° C
|
Type
|
CUSTOM
|
Details
|
then methanol was removed by atmospheric distillation to a pot temperature of 95° C.
|
Type
|
CUSTOM
|
Details
|
with a total of 1370 mL of solvents collected
|
Type
|
TEMPERATURE
|
Details
|
The pot solution was cooled to -3°-0° C.
|
Type
|
CUSTOM
|
Details
|
resulting in a temperature rise to 18° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to -3°-0° C.
|
Type
|
WAIT
|
Details
|
aged for 30 minutes at that temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the precipitate washed with ice-cold water (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2N(CC1)C=CC2C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |